2-Chlorothiazole-4-carboxylic acid
Overview
Description
2-Chlorothiazole-4-carboxylic acid is an organic compound with the molecular formula C4H2ClNO2S. It belongs to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chlorothiazole-4-carboxylic acid typically involves the chlorination of thiazole-4-carboxylic acid. One common method includes the reaction of 2-aminothiazole-4-carboxylic acid with concentrated hydrochloric acid and sodium nitrite at low temperatures (0°C to 5°C). This process results in the formation of the desired chlorinated product .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Chlorothiazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.
Oxidation and Reduction Reactions: These reactions may require oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products include various substituted thiazole derivatives, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific redox reaction but may include oxidized or reduced forms of the thiazole ring
Scientific Research Applications
2-Chlorothiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are useful in various chemical reactions and processes.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 2-chlorothiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. The molecular targets and pathways involved vary based on the specific enzyme or biological process being studied .
Comparison with Similar Compounds
- 2-Chlorothiazole-5-carboxylic acid
- 2-Chloro-1,3-thiazole-5-carboxylic acid
- 5-Chlorothiophene-2-carboxylic acid
- 2-Bromo-3-thiophenecarboxylic acid
Comparison: 2-Chlorothiazole-4-carboxylic acid is unique due to its specific substitution pattern on the thiazole ring, which influences its reactivity and applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity and the types of derivatives that can be synthesized .
Properties
IUPAC Name |
2-chloro-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNO2S/c5-4-6-2(1-9-4)3(7)8/h1H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYJJJQMZPCYKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618250 | |
Record name | 2-Chloro-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50618250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5198-87-8 | |
Record name | 2-Chloro-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50618250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-chlorothiazole-4-carboxylic acid improve the performance of perovskite solar cells?
A1: this compound (SN) enhances perovskite solar cell performance through multiple mechanisms:
- Defect Passivation: SN effectively interacts with defects inherent in organic-inorganic perovskite films. Specifically, its sulfur (S) and nitrogen (N) atoms, alongside the -COOH group, attract and bind to under-coordinated lead (Pb2+) ions and iodine (I-) vacancies. [] This passivation reduces charge recombination, enhancing device efficiency.
- Energy Level Alignment: The introduction of an SN layer on perovskite films optimizes the energy level alignment at the interface. [] This facilitates more efficient charge separation and extraction, further contributing to improved device performance.
Q2: What are the stability implications of using this compound in perovskite solar cells?
A: Perovskite solar cells modified with SN demonstrate notably improved stability compared to their unmodified counterparts. Research indicates that devices incorporating SN retain 96% of their initial power conversion efficiency even after 500 hours of storage in an ambient air environment. [] This suggests that SN contributes to enhanced device longevity, a crucial aspect for real-world applications.
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